molecular formula C20H32O5 B031661 15-keto-PGF2alpha CAS No. 35850-13-6

15-keto-PGF2alpha

Número de catálogo: B031661
Número CAS: 35850-13-6
Peso molecular: 352.5 g/mol
Clave InChI: LOLJEILMPWPILA-AMFHKTBMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

15-Keto-Prostaglandin F2alpha (15-keto PGF2alpha) is a primary metabolite of Prostaglandin F2α (PGF2α), formed through its initial metabolic step. This compound serves as a stable and valuable index for in vivo lipid peroxidation specifically catalyzed by the cyclooxygenase (COX) pathway, encompassing both COX-1 and COX-2 enzymes. Its measurement provides researchers with a critical tool for assessing enzymatic lipid peroxidation in various physiological and pathophysiological contexts. Main Applications & Research Value: Inflammation Research: 15-Keto-PGF2alpha is a significant biomarker for oxidative processes during inflammatory conditions. Studies have demonstrated its plasma levels increase several-fold in models of acute inflammation, such as endotoxin-induced challenge, making it a reliable indicator for monitoring inflammatory injury. Metabolic Studies: As an endogenous metabolite, it is crucial for investigating the metabolic fate of prostaglandin F2α and the regulation of prostanoid pathways. Physiological and Pathophysiological Studies: This metabolite is relevant in research areas including labor and parturition, where its plasma levels have been correlated with cervical dilatation and uterine activity. The research use of this compound is further supported by validated detection methods, including specific radioimmunoassays. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,16-19,22-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t16-,17-,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOLJEILMPWPILA-AMFHKTBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C=CC1C(CC(C1CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801317581
Record name 15-Keto-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 15-Keto-prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

35850-13-6
Record name 15-Keto-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35850-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Ketoprostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035850136
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Keto-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801317581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-Keto-prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004240
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Biochemical Pathways and Enzymatic Regulation of 15 Keto Pgf2alpha

Enzymatic Degradation of Prostaglandin (B15479496) F2alpha to 15-Keto-PGF2alpha

The primary route for the biological inactivation of PGF2α is its oxidation to 15-Keto-PGF2α. wjgnet.com This conversion is a rapid and efficient process catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). wjgnet.comnih.gov The oxidation occurs at the C15 hydroxyl group of the PGF2α molecule, a structural feature essential for its biological activity. researchgate.net The resulting 15-keto metabolite exhibits greatly diminished biological activity, effectively terminating the signaling cascade initiated by PGF2α. wjgnet.commdpi.com This enzymatic degradation is a crucial control mechanism, regulating the local concentrations and, consequently, the physiological effects of PGF2α. nih.gov

The enzymatic conversion of PGF2α to 15-Keto-PGF2α is primarily carried out by 15-hydroxyprostaglandin dehydrogenase (15-PGDH). hmdb.ca There are two main types of this enzyme, distinguished by their cofactor preference: a NAD+-dependent form (Type I) and a NADP+-dependent form (Type II). researchgate.netwikipedia.org

The NAD+-dependent 15-PGDH is considered the key enzyme responsible for the catabolism and inactivation of prostaglandins (B1171923) like PGF2α. wjgnet.comnih.govnih.gov This cytosolic enzyme is ubiquitously expressed in various mammalian tissues, with high concentrations found in the lungs, placenta, and kidneys. nih.govresearchgate.net It catalyzes the oxidation of the 15(S)-hydroxyl group of prostaglandins into 15-keto-prostaglandins, which possess lower biological activity. nih.gov The expression and activity of NAD+-dependent 15-PGDH are subject to regulation by various factors, including hormones and cytokines. For instance, its expression has been shown to be influenced by progesterone (B1679170) and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov

While the NAD+-dependent form is more extensively studied in the context of prostaglandin degradation, a NADP+-preferring 15-PGDH (Type II) also exists. researchgate.net Both enzymes catalyze the same fundamental reaction but differ in their subcellular location and cofactor requirements, suggesting they may have distinct physiological roles under different metabolic conditions.

EnzymeCofactorPrimary Function
NAD+-dependent 15-PGDH (Type I)NAD+Key enzyme in the biological inactivation of prostaglandins. wjgnet.com
NADP-dependent 15-PGDH (Type II)NADP+Catalyzes the oxidation of prostaglandins. researchgate.net

Further Metabolism of this compound to 13,14-dihydro-15-keto-PGF2alpha (PGFM)

The conversion of 15-keto-prostaglandins to their 13,14-dihydro counterparts is catalyzed by prostaglandin reductases. Prostaglandin Reductase 1 (PTGR1) is a key enzyme in this process. nih.gov It is a NADPH-dependent alkenal/one oxidoreductase that catalyzes the reduction of the double bond in α,β-unsaturated ketones, a characteristic feature of 15-keto-prostaglandins. nih.gov 15-keto-PGF2α is a substrate for PTGR1, which converts it into the biologically less active 13,14-dihydro-15-keto-PGF2α. nih.gov

Prostaglandin Reductase 2 (PTGR2) is another enzyme involved in the metabolism of 15-keto-prostaglandins. nih.govnih.gov While much of the research on PTGR2 has focused on its role in the metabolism of 15-keto-PGE2, it is part of the broader family of enzymes that process these metabolites. nih.govnih.govresearchgate.net The action of these reductases ensures the efficient clearance and inactivation of prostaglandins following their initial oxidation by 15-PGDH.

EnzymeFunctionSubstrateProduct
Prostaglandin Reductase 1 (PTGR1)Catalyzes the reduction of the C13-C14 double bond. nih.gov15-Keto-PGF2α13,14-dihydro-15-keto-PGF2α (PGFM)
Prostaglandin Reductase 2 (PTGR2)Catalyzes the further processing of 15-keto-prostaglandins. nih.govnih.gov15-keto-prostaglandins13,14-dihydro-15-keto-prostaglandins

Interactions with Other Eicosanoid Metabolites and Pathways

The metabolic pathway of PGF2α and its metabolites is interconnected with other eicosanoid signaling pathways, particularly those related to oxidative stress. The interplay between enzymatically produced prostaglandins and non-enzymatically generated isoprostanes provides insights into the cellular redox state.

8-iso-Prostaglandin F2alpha (8-iso-PGF2α) is an isomer of PGF2α that is primarily produced through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. nih.gov As such, it is widely regarded as a reliable biomarker of oxidative stress. nih.govmdpi.com

Interestingly, 8-iso-PGF2α can also be metabolized along a similar pathway to PGF2α. It can be converted to 8-iso-15-keto-PGF2α, which is a metabolite of the isoprostane 8-iso PGF2α. caymanchem.com This metabolite has been shown to have vasoconstrictor activity. caymanchem.com Furthermore, 8-iso-15-keto-PGF2α can be further metabolized to 8-iso-13,14-dihydro-15-keto-PGF2α. caymanchem.com

The ratio of 8-iso-PGF2α to PGF2α (or their respective metabolites) has been proposed as a more accurate way to distinguish between chemical and enzymatic lipid peroxidation. nih.gov For instance, the ratio of the metabolites 8-iso-15-keto-dihydro-PGF2α to 15-keto-dihydro-PGF2α could serve as a more representative measure of oxidative stress in vivo. nih.gov This is because the measurement of the stable downstream metabolite of PGF2α, 15-keto-dihydro-PGF2α (PGFM), can be a more accurate reflection of in vivo enzymatic production of PGF2α. nih.govnih.gov Therefore, the metabolic pathways of PGF2α and 8-iso-PGF2α are intertwined, and their respective keto-metabolites serve as important indicators of both inflammatory and oxidative stress conditions. mdpi.com

CompoundPrecursorFormation PathwaySignificance
15-Keto-PGF2αPGF2αEnzymatic oxidation by 15-PGDHInactive metabolite of PGF2α
8-iso-PGF2αArachidonic AcidNon-enzymatic free radical peroxidationBiomarker of oxidative stress nih.gov
8-iso-15-keto-PGF2α8-iso-PGF2αMetabolic conversionMetabolite of 8-iso-PGF2α with vasoconstrictor activity caymanchem.com
13,14-dihydro-15-keto-PGF2α (PGFM)15-Keto-PGF2αReduction by prostaglandin reductasesStable metabolite, marker of in vivo PGF2α production caymanchem.com
8-iso-13,14-dihydro-15-keto-PGF2α8-iso-15-keto-PGF2αFurther metabolismMetabolite of 8-iso-PGF2α caymanchem.com

Physiological Functions and Regulatory Mechanisms of 15 Keto Pgf2alpha

Role in Reproductive Physiology

15-Keto-PGF2alpha, a metabolite of Prostaglandin (B15479496) F2alpha (PGF2α), plays a significant role in the reproductive physiology of mammals. Its functions are intrinsically linked to the regulation of the corpus luteum, the timing of ovulation, and the process of parturition. The measurement of its further metabolite, 13,14-dihydro-15-keto-PGF2alpha (PGFM), has become a valuable tool for non-invasive monitoring of pregnancy in various species.

This compound is involved in luteolysis, the process of degradation of the corpus luteum (CL). In the absence of pregnancy, the CL, which is responsible for producing progesterone (B1679170) to maintain a potential pregnancy, must regress to allow a new reproductive cycle to begin. PGF2α is the primary luteolytic factor in many species, and its metabolite, this compound, reflects this activity. mdpi.com

In rhesus monkeys, administration of this compound during the normal menstrual cycle led to rapid and sustained decreases in serum progesterone concentrations, indicating luteolysis. nih.gov This effect was also observed when administered in conjunction with human chorionic gonadotropin (hCG) during ovulatory cycles. nih.gov However, its effectiveness in impairing corpus luteum function in early pregnancy was less consistent. nih.gov In contrast, a study in nonpregnant mares found that 13,14-dihydro-15-keto-PGF2alpha (PGFM) did not induce luteolysis, suggesting that the metabolite itself may not be biologically active in all species and that the parent compound, PGF2α, is the primary actor. nih.gov

In cattle, pulses of PGFM are observed during the luteolytic period, preceding the progressive decrease in progesterone concentrations. oup.com The regression of the corpus luteum involves both functional luteolysis (a decrease in progesterone production) and structural luteolysis (the physical degradation of the CL tissue). mdpi.com

The influence of prostaglandins (B1171923), including PGF2α and its metabolites, extends to the processes of ovulation and parturition. In the rhesus monkey, PGF2α can induce contractions in the oviduct just before ovulation.

During parturition, there is a significant increase in the circulating levels of PGFM. nih.gov Studies in humans have shown that the concentration of PGFM is significantly higher during the second stage of labor compared to before the onset of labor, with a further doubling of concentration five minutes after the birth of the infant. nih.gov This indicates that uterine tissues are a major source of PGFM during labor. nih.gov In heifers, the induction of parturition leads to a rapid and substantial increase in PGF2α metabolite levels, which peak at the time of delivery and then decrease rapidly after the expulsion of the fetus. nih.gov This pre-partal release of PGF2α is characterized by a continuous increase rather than a pulsatile release. nih.gov

The measurement of PGFM in urine and feces has emerged as a valuable, non-invasive method for pregnancy diagnosis and monitoring in a variety of mammalian species. This is particularly useful in wild and captive animals where blood sampling can be stressful and impractical.

In numerous feline species, fecal PGFM concentrations serve as a reliable indicator of pregnancy, especially during the last trimester. nih.govplos.orgnih.gov The occurrence of pseudopregnancies in felids complicates pregnancy diagnosis based on progesterone levels alone, making PGFM a more definitive marker. nih.gov

In the Iberian lynx , urinary PGFM levels show a significant increase after day 45 post-mating in pregnant females, reaching a peak around parturition, while levels in pseudopregnant females remain low. lifelynxconnect.eu A strong correlation exists between urinary and fecal PGFM concentrations, making both sample types suitable for monitoring. lifelynxconnect.eu

For other large felids, including the tiger, lion, and jaguar , fecal PGFM levels consistently increase after approximately 9 weeks of pregnancy and remain elevated until parturition. nih.govplos.org Studies have shown that while baseline levels are present in the early stages of gestation, a significant rise in PGFM is a hallmark of the final third of pregnancy. nih.govplos.org In cheetahs , PGFM levels increase above baseline after day 48 and peak before parturition in pregnant females, but remain at basal levels during pseudopregnancy. nih.gov

Fecal PGFM Concentration Changes During Pregnancy in Select Felid Species
SpeciesTiming of Significant PGFM IncreaseSample Type
Asiatic LionFrom week 8 onwards until parturition nih.govplos.orgFeces
Bengal TigerAfter the 9th week of pregnancy, peaking the week prior to parturition nih.govplos.orgFeces
JaguarAfter the 9th week of pregnancy, peaking the week prior to parturition nih.govplos.orgFeces
Iberian LynxAfter Day 45 post-mating lifelynxconnect.euUrine/Feces
CheetahAfter Day 48 post-mating nih.govFeces

Pregnancy diagnosis in the giant panda is notoriously difficult due to pseudopregnancy and delayed implantation. plos.orgnih.govresearchgate.net However, urinary PGFM monitoring has proven to be a reliable method for distinguishing between pregnant and pseudopregnant individuals. plos.orgnih.govresearchgate.net

In pregnant giant pandas, the urinary PGFM profile is characterized by an earlier initial peak, higher concentrations between peaks, and a larger terminal peak compared to pseudopregnant profiles. plos.orgnih.gov Parturition typically occurs 23 to 25 days after the initial surge in PGFM and within 24 hours of the start of the final, large increase. plos.orgnih.gov Interestingly, the giant panda is the only species known to exhibit a significant PGFM increase during pseudopregnancy, suggesting a unique physiological mechanism for regulating the end of the luteal phase. plos.orgnih.gov

Urinary PGFM Profile Characteristics in Pregnant vs. Pseudopregnant Giant Pandas
CharacteristicPregnant ProfilePseudopregnant Profile
Initial PGFM PeakEarlier plos.orgnih.govLater plos.orgnih.gov
Inter-peak ConcentrationsHigher plos.orgnih.govLower plos.orgnih.gov
Terminal PeakLarger plos.orgnih.govSmaller plos.orgnih.gov

The secretion of PGF2α, and consequently the levels of its metabolite PGFM, is intricately linked with the pulsatile release of other key reproductive hormones. Studies in heifers have elucidated some of these temporal relationships during luteolysis.

During the period of luteolysis, there are approximately four nonrhythmic fluctuations of PGFM superimposed on PGFM pulses over an 8-hour period. oup.com A decrease in progesterone is observed just before the peak of a PGFM pulse. oup.com This decrease in progesterone ceases in temporal association with an increase in Luteinizing Hormone (LH). oup.com Following an LH pulse peak, the maximum concentration of progesterone occurs after about 0.25 hours, and an increase in estradiol (B170435) begins at the LH peak. oup.com

Non-Invasive Pregnancy Monitoring Applications of PGFM in Mammals

Modulation of Smooth Muscle Contraction and Relaxation

The compound 15-Keto-prostaglandin F2alpha (15-keto-PGF2α) and its isomers exhibit significant activity in modulating the function of various smooth muscle tissues, including those in the airways, vasculature, and uterus. Research has demonstrated its role primarily as a contractile agent, influencing physiological and pathophysiological processes.

Airway Smooth Muscle: 15-keto-PGF2α has been identified as a potent bronchoconstrictor. nih.gov Its effects on airway smooth muscle are a critical area of investigation, particularly in the context of respiratory conditions. Studies have also looked into metabolites such as 13,14-dihydroxy-15-keto-PGF2α, noting its varying levels during the menstrual cycle, which may correlate with adverse pulmonary reactions to certain nonsteroidal anti-inflammatory drugs in asthmatic individuals. nih.gov However, research on another metabolite, 15-keto-13,14-dihydro-prostaglandin F2alpha, indicated that its plasma levels were lower than resting levels after exercise in both asthmatic and non-asthmatic subjects, suggesting it may not be a primary mediator in exercise-induced asthma. nih.gov

Vascular Smooth Muscle: In the context of vascular smooth muscle, the isomer 8-iso-15-keto PGF2α has been shown to be a vasoconstrictor. caymanchem.com This action is mediated through its role as a partial agonist for the thromboxane (B8750289) (TP) receptor. medchemexpress.com While its primary effect is constriction, it has also been observed to cause a weak relaxation of rat aorta rings at high concentrations. medchemexpress.com In contrast, Prostaglandin F2alpha (PGF2α) itself is a known vasoconstrictor, and its infusion can lead to an elevation in blood pressure. pnas.org Studies in canine models of splanchnic artery occlusion shock have shown that arterial plasma concentrations of both PGF2α and 15-keto-PGF2α increase significantly. nih.gov Furthermore, under specific in vitro conditions, PGF2α and its analog 15-methyl-PGF2α have been shown to cause sustained contractions in human vascular smooth muscle tissues. nih.gov

Uterine Smooth Muscle: The role of prostaglandins in uterine smooth muscle (myometrium) contraction is well-established, particularly in the context of labor. Prostaglandin F2α is known to be involved in the physiological contraction of the uterus. researchgate.net Its primary metabolite, 13,14-dihydro-15-keto-PGF2alpha (PGFM), is monitored as an indicator of PGF2α activity, and its levels are significantly raised when uterine contractions are induced systemically with PGF2α. nih.govmdpi.com However, the direct responsiveness of the myometrium to prostaglandins can vary. For instance, myometrial tissue from pregnant women has been found to have a weak contractile response to PGF2α and 15-methyl-PGF2α in vitro, even while these same compounds effectively contract vascular smooth muscle. nih.gov

The table below summarizes the observed effects of this compound and its related compounds on different types of smooth muscle tissue based on available research findings.

CompoundSmooth Muscle TypeSpecies/ModelObserved EffectReference
This compound BronchialHuman, Guinea Pig, RatPotent Constriction nih.gov
8-iso-15-keto PGF2α Vascular (Aorta)RatVasoconstriction (pD2 of 5.8); Weak relaxation at high concentrations caymanchem.commedchemexpress.com
13,14-dihydro-15-keto-PGF2alpha (PGFM) UterineHumanLevels increase in plasma during induced uterine contractions nih.gov
15-keto-13,14-dihydro-PGF2alpha AirwayHumanPlasma levels lower than rest post-exercise; suggests no major role in exercise-induced asthma nih.gov
PGF2alpha UterineHumanInduces physiological contraction researchgate.net
PGF2alpha VascularHumanSustained Contraction nih.gov
15-Methyl-PGF2alpha Uterine (Pregnant)HumanSmall contractile response nih.gov
15-Methyl-PGF2alpha VascularHumanSustained Contraction nih.gov

Pathophysiological Implications of 15 Keto Pgf2alpha in Disease States

Role in Inflammatory Processes

Prostaglandins (B1171923), including PGF2alpha and its metabolites such as 15-Keto-PGF2alpha, are pivotal lipid mediators in inflammatory responses. The formation of this compound is a direct consequence of PGF2alpha metabolism, with PGF2alpha itself actively participating in the regulation of both acute and chronic inflammation. cymitquimica.comnih.govahajournals.orgresearchgate.net

This compound is detected in elevated concentrations in peripheral plasma and urine, not only under baseline physiological conditions but also in a range of physiological and pathophysiological states, including instances of acute and chronic inflammation. ahajournals.org The parent compound, PGF2alpha, derived from arachidonic acid, plays fundamental roles in managing both chronic and acute inflammatory processes. researchgate.net Research indicates that the administration of PGF2alpha can induce acute inflammation, and its biosynthesis is effectively inhibited by non-steroidal anti-inflammatory drugs (NSAIDs). ahajournals.org In experimental models of acute inflammation, the biosynthesis of PGF2alpha has been observed to coincide with the free radical-catalyzed generation of F-ring isoprostanes, which are recognized markers of lipid peroxidation. ahajournals.org

The involvement of PGF2alpha in inflammatory processes is complex and diverse. For instance, in cases of intracerebral hemorrhagic (ICH) stroke, the release of inflammatory molecules like PGF2alpha is directly linked to brain damage. researchgate.net Furthermore, the levels of this compound, alongside other prostaglandins and their inactive metabolites, are substantially reduced by indomethacin, an NSAID, across both small and large intestines, underscoring their contribution to intestinal inflammation. biorxiv.org

Elevated biosynthesis of PGF2alpha has been documented in patients afflicted with various rheumatic conditions, including rheumatoid arthritis (RA), psoriatic arthritis, reactive arthritis, and osteoarthritis. ahajournals.org Specifically, early investigations revealed that the concentrations of this compound in the blood and synovial fluid of RA patients were notably higher than those found in healthy individuals. clinexprheumatol.org These heightened levels suggest a correlation between oxidative damage and inflammation within the cyclooxygenase (COX) pathway in RA. clinexprheumatol.org While this compound is a primary metabolite of PGF2alpha and its concentration reflects the intensity of the in vivo inflammatory response, its direct role in promoting RA inflammation appears to be limited. clinexprheumatol.org

The presence of PGF2alpha in joint fluid collected from patients with RA, psoriatic arthritis, and osteoarthritis is well-established, and NSAID treatment can effectively mitigate the levels of these prostaglandins. nih.gov Moreover, synovial cells isolated from RA patients have demonstrated the capacity to secrete PGF2alpha in vitro. nih.gov

This compound serves as an indicator of in vivo enzymatic lipid peroxidation mediated by the cyclooxygenase (COX-1 and COX-2) pathway. nih.gov Its relevance has been demonstrated in models of endotoxin-induced acute inflammation. For example, studies conducted in pigs revealed a several-fold increase in plasma levels of this compound following endotoxin (B1171834) infusion. nih.gov This observation highlights this compound as a responsive biomarker to acute inflammatory challenges instigated by bacterial endotoxins. nih.gov

Clinical investigations have explored the correlation between this compound levels and other inflammatory markers. The measurement of this compound in plasma from healthy human volunteers has been shown to align with values obtained through gas chromatography-mass spectrometry (GC-MS) methods in other studies. nih.gov The significant increase in this metabolite's levels in response to inflammatory stimuli, such as endotoxin infusion, underscores its utility as an index of inflammatory injury. nih.gov

In the context of Alzheimer's disease, immunohistochemical staining of post-mortem hippocampal tissue from affected patients revealed significantly elevated levels of the PGF2alpha metabolite, 13,14-dihydro-15-keto PGF2alpha, when compared to age-matched controls. researchgate.netnih.govescholarship.org This finding implies the activation of in vivo PGF2alpha biosynthesis and suggests a link between inflammation, free radical damage, and the pathogenesis of the disease. researchgate.netnih.gov

Table 1: this compound Levels in Inflammatory Conditions

ConditionThis compound Level ChangeReference
Rheumatoid ArthritisIncreased in blood/synovial fluid clinexprheumatol.org
Endotoxin Infusion (Pigs)Several-fold increase in plasma nih.gov
Alzheimer's DiseaseElevated in hippocampal tissue researchgate.netnih.govescholarship.org

Involvement in Cardiovascular Diseases

This compound, as a stable metabolite of PGF2alpha, is implicated in the pathogenesis of various cardiovascular diseases, particularly those associated with chronic inflammation and oxidative stress. diva-portal.orgnih.gov

Atherosclerosis is characterized as a chronic vascular inflammatory disease defined by the thickening of the arterial wall. nih.gov As a major metabolite of PGF2alpha, this compound (specifically 15-keto-dihydro-PGF2alpha) is found at elevated levels in conditions linked to increased cardiovascular risk factors, including smoking, obesity, rheumatic disease, and both type 1 and type 2 diabetes mellitus. diva-portal.orgnih.gov

Evidence suggests that PGF2alpha may play a role in the initiation and progression of chronic cardiovascular diseases, such as atherosclerosis and hypertension. nih.gov Elevated PGF2alpha levels have been observed in populations with hypercholesterolemia and smoking, conditions that are associated with oxidative stress. nih.gov Furthermore, plasma PGF2alpha levels in elderly men have shown a positive correlation with common carotid artery intima-media thickness (CCA-IMT), which is a validated index of atherosclerosis. nih.govdiva-portal.org

The PGF2alpha/FP pathway is involved in the pathogenesis of cardiovascular disease. PGF2alpha promotes the constriction of resistance arteries through the FP receptor in smooth muscle cells, which can lead to increased blood pressure and contribute to the development of atherosclerosis. nih.govscienceopen.com In cardiac fibroblasts, PGF2alpha promotes collagen deposition in a dose-dependent manner, contributing to myocardial fibrosis and potentially impairing heart function. mdpi.com

Table 2: Association of this compound with Cardiovascular Risk Factors

Risk FactorThis compound LevelAssociated Condition(s)Reference
SmokingElevatedAtherosclerosis risk diva-portal.orgnih.gov
ObesityElevatedCardiovascular risk nih.gov
Rheumatic DiseaseElevatedCardiovascular risk, RA clinexprheumatol.orgnih.gov
Type 1 Diabetes MellitusElevatedCardiovascular risk nih.gov
Type 2 Diabetes MellitusElevatedCardiovascular risk, Atherosclerosis diva-portal.orgnih.gov
HypercholesterolemiaElevated (PGF2alpha)Oxidative stress, Atherosclerosis nih.gov
Increased CCA-IMTPositive correlationAtherosclerosis nih.govdiva-portal.org

Hypertension and Blood Pressure Regulation

This compound, as a major metabolite of PGF2alpha, is implicated in the regulation of blood pressure. PGF2alpha itself plays a vasoactive and hypertensive role through its interaction with the prostaglandin (B15479496) F (FP) receptor nih.govresearchgate.net. Specifically, PGF2alpha stimulates renin release from juxtaglomerular granular cells via the FP receptor in an autocrine manner, activating the renin-angiotensin-aldosterone system (RAAS) nih.govresearchgate.net. This activation contributes to elevated blood pressure by enhancing salt and water reabsorption in the kidney and directly constricting blood vessels through Angiotensin II nih.govresearchgate.net. Furthermore, PGF2alpha promotes resistance artery constriction in smooth muscle cells, which also contributes to increased blood pressure nih.govresearchgate.net.

Cardiac Hypertrophy, Fibrosis, and Arrhythmias

The PGF2alpha/FP pathway, reflected by its metabolite this compound, is significantly involved in cardiac pathologies. PGF2alpha derived from cardiac fibroblasts can induce cardiac hypertrophy, fibrosis, and arrhythmias through the FP receptor in adjacent cardiomyocytes nih.govscienceopen.commdpi.com. This process leads to an increase in myocardial fibrosis and a predisposition to arrhythmogenesis nih.govscienceopen.com. Cyclooxygenase-2 (COX-2) derived PGF2alpha can further promote fibroblast PGF2alpha formation in a feed-forward manner, progressively contributing to fibrosis nih.gov. Studies have shown that PGF2alpha promotes arrhythmias in cultured neonatal rat cardiac myocytes, and FP deletion has been observed to protect against inflammatory tachycardia in mice nih.govscienceopen.com. In the heart, PGF2alpha primarily originates from cardiac fibroblasts, with its formation increasing in the endocardium during ischemia, where it can depress contractile recovery scienceopen.com.

Ischemia-Reperfusion Injury

This compound serves as an inflammatory indicator in the context of ischemia-reperfusion injury diva-portal.org. In experimental studies involving cardiac arrest and cardiopulmonary resuscitation, concentrations of this compound were found to be significantly increased in jugular bulb plasma during reperfusion diva-portal.org. This elevation signifies an inflammatory response induced by reperfusion diva-portal.org. Research indicates that this compound can promote macrophage M2 polarization, enhance macrophage phagocytosis, and reduce cardiac infarct size in mice following ischemia-reperfusion hku.hk. Mechanistically, this compound has been shown to inhibit the dimerization, phosphorylation, and nuclear translocation of pyruvate (B1213749) kinase M2 (PKM2), thereby suppressing HIF-1alpha expression and STAT3 phosphorylation hku.hk. In human renal transplantation, plasma levels of 15-keto-dihydro-PGF2alpha were observed to be elevated after reperfusion, although this increase did not consistently reach statistical significance across all time points tandfonline.com.

Association with Cardiovascular Risk Factors (e.g., smoking, obesity, diabetes mellitus)

Elevated levels of 15-keto-dihydro-PGF2alpha, the major metabolite of PGF2alpha, are associated with several increased cardiovascular risk factors nih.govdiva-portal.org. These include:

Smoking : Increased levels of 15-keto-dihydro-PGF2alpha have been observed in individuals who smoke nih.gov. Smoking is a well-established risk factor for cardiovascular disease and is linked to oxidative stress nih.govhri.org.nze-dmj.org.

Obesity : Elevated 15-keto-dihydro-PGF2alpha levels are noted in obese individuals nih.gov. Obesity is a significant risk factor for various health problems, including other cardiovascular risk factors like high blood pressure and high cholesterol hri.org.nz.

Diabetes Mellitus : Both type I and type II diabetes mellitus are associated with increased levels of 15-keto-dihydro-PGF2alpha nih.gov. Diabetes substantially increases the risk of cardiovascular morbidity and mortality, often accompanied by hypertension, dyslipidemia, and obesity nih.govoatext.com.

Rheumatic Disease : Patients with rheumatic diseases also exhibit elevated levels of this metabolite nih.gov.

These associations suggest that this compound and its related pathways may play a role in the underlying inflammatory and oxidative stress processes linked to these cardiovascular risk factors nih.govresearchgate.netdiva-portal.org.

Association with Cancer and Tumor Progression

13,14-dihydro-15-keto-prostaglandin F2 alpha (DHK-PGF2 alpha), a stable degradation product of PGF2alpha, has shown promise as a biomarker in various malignancies nih.gov. Its presence at pathological serum levels has been observed in several cancer types, reflecting altered prostaglandin metabolism in the tumor microenvironment nih.gov. The increase in 15-keto-dihydro-PGF2alpha can also serve as an indicator of in vivo lipid peroxidation through the COX pathway, which is relevant in inflammatory processes often associated with cancer researchgate.net.

Research has specifically investigated the association of 13,14-dihydro-15-keto-prostaglandin F2 alpha (DHK-PGF2 alpha) with urogenital tumors:

Prostate Cancer and Hyperplasia : Pathological serum levels of DHK-PGF2 alpha have been observed in patients with prostate hyperplasia nih.gov.

Testicular Cancer : Elevated DHK-PGF2 alpha levels have been noted in treated testicular cancer patients nih.gov.

Renal Cancer : In patients with renal cancer, elevated DHK-PGF2 alpha shows a trend towards normalization approximately 12 months following nephrectomy in stage T0N0M0 nih.gov.

Bladder Cancer : Patients with bladder cancer have shown slightly increased DHK-PGF2 alpha levels, with variations observed in relation to preinvasive bladder cancer nih.gov.

These findings suggest DHK-PGF2 alpha's potential utility as a diagnostic or prognostic indicator in these specific urogenital malignancies.

Implications in Colon Cancer and Familial Adenomatous Polyposis (FAP)

In the context of colorectal cancer and Familial Adenomatous Polyposis (FAP), the parent prostaglandin, PGF2alpha, exhibits significant pro-tumorigenic activities. Studies have revealed that levels of PGF2alpha can be substantially elevated, sometimes 30-fold higher than Prostaglandin E2 (PGE2), in the intestinal tissue of patients with FAP. nih.gov This suggests a critical role for PGF2alpha in the pathogenesis of FAP, an inherited condition characterized by the development of numerous colorectal polyps that significantly increase the risk of colorectal cancer. wikidata.org

PGF2alpha has been shown to enhance chloride secretion in a cyclic AMP (cAMP)-dependent manner and to stimulate the motility and invasion of colorectal tumor cells in animal models. nih.govuni.lu Both colorectal adenoma and carcinoma cell lines have been observed to produce PGF2alpha, often at concentrations exceeding those of PGE2. uni.lu The PGF2alpha receptor (FP receptor) is also expressed by colorectal epithelial cells, both in vitro and in vivo, including in adenomas and carcinomas, indicating a potential for autocrine effects of PGF2alpha in these tissues. uni.lu

While this compound is an intermediate metabolite of PGF2alpha, the enzyme responsible for its formation, 15-PGDH, is considered a tumor suppressor. uni.lunih.gov Downregulation of 15-PGDH expression has been observed in colorectal cancer cells, and restoration of its expression has demonstrated anti-tumor effects, including delayed tumor growth in colon cancer cell lines. uni.lunih.gov The stable metabolite, 13,14-dihydro-15-keto-PGF2alpha, is commonly measured as a reliable indicator of PGF2alpha biosynthesis in vivo. Therefore, while direct pathophysiological implications of this compound itself in colon cancer are not extensively documented as a direct effector, its presence reflects the activity of PGF2alpha and the metabolic state influenced by 15-PGDH.

Involvement in Breast Cancer Cell Growth and Progression (in relation to 15-keto PGE2)

The direct involvement of this compound in breast cancer cell growth and progression is not explicitly detailed in current research findings. However, its related compound, 15-keto PGE2, an oxidized metabolite of PGE2 also formed by 15-PGDH, has demonstrated significant anti-carcinogenic activities in breast cancer.

15-keto PGE2 has been shown to suppress the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This suppression occurs through covalent modification, where 15-keto PGE2 directly binds to the Cys259 residue of STAT3, inhibiting its phosphorylation, dimerization, and nuclear translocation. This inactivation of STAT3 is a key mechanism by which 15-keto PGE2 suppresses breast cancer cell proliferation and progression. Furthermore, 15-keto PGE2 has been observed to inhibit the migration and clonogenicity of human mammary epithelial cells (MCF10A-ras) and to attenuate xenograft tumor growth in breast cancer models (MDA-MB-231 cells) upon subcutaneous injection. The α,β-unsaturated carbonyl moiety of 15-keto PGE2 is crucial for its ability to suppress STAT3 signaling.

Angiogenesis in Endometrial Adenocarcinoma

In endometrial adenocarcinoma, PGF2alpha and its receptor, the FP receptor, play a pro-angiogenic role. The interaction between PGF2alpha and its FP receptor is reported to activate the Epidermal Growth Factor Receptor (EGFR), which subsequently leads to the phosphorylation of Extracellular Signal-Regulated Kinases 1/2 (ERK1/2). This cascade of events mediates angiogenesis in endometrial adenocarcinoma. nih.gov

Contribution to Fibrotic Diseases

Prostaglandins, including PGF2alpha and its metabolites, are increasingly recognized for their contributions to the development and progression of various fibrotic diseases, characterized by excessive extracellular matrix deposition and tissue scarring.

Idiopathic Pulmonary Fibrosis (IPF)

Idiopathic Pulmonary Fibrosis (IPF) is a chronic, progressive, and often fatal lung disease marked by fibroblast proliferation and excessive deposition of extracellular matrix proteins. In IPF, PGF2alpha and its receptor, FP, have been identified as key facilitators of pulmonary fibrosis. Studies using bleomycin-induced pulmonary fibrosis models have shown that PGF2alpha-FP signaling promotes fibroblast proliferation and collagen deposition, notably independent of Transforming Growth Factor-beta (TGF-β) signaling, a well-known pro-fibrotic cytokine.

Clinically, the levels of 15-keto-dihydro PGF2alpha, the stable metabolite of PGF2alpha, are significantly elevated in the bronchoalveolar lavage fluid (BALF) and plasma of IPF patients compared to healthy controls. These elevated plasma concentrations of 15-keto-dihydro PGF2alpha have been shown to correlate significantly with indicators of disease severity, such as forced expiratory volume in 1 second (FEV1), forced vital capacity (FVC), diffusing capacity for carbon monoxide (DLCO), and the composite physiologic index (CPI). Furthermore, higher plasma concentrations of 15-keto-dihydro PGF2alpha are independently associated with an increased risk of mortality in IPF patients, suggesting its potential as a prognostic biomarker. The human FP receptor is widely expressed in lung tissue, making it an attractive therapeutic target for fibrotic lung diseases.

Cardiac Fibrosis

PGF2alpha is primarily produced by cardiac fibroblasts, and its formation increases in the endocardium during ischemic conditions. There is evidence that COX-2-derived PGF2alpha can further stimulate PGF2alpha formation in fibroblasts, creating a feed-forward loop that progressively promotes fibrosis. While the role of PGF2alpha is clear, the direct contribution of this compound in cardiac fibrosis is primarily inferred through its status as a metabolite reflecting PGF2alpha activity. Separately, the activity of 15-PGDH, which degrades PGE2, has also been implicated in promoting cardiac fibrosis, as its deletion has been shown to promote cardiac recovery and reduce heart fibrosis, largely due to increased collagen deposition through TGF-β1 activation, which PGE2 typically inhibits.

Mechanisms of Fibrosis Promotion

The mechanisms by which PGF2alpha, and by extension its metabolites like this compound, promote fibrosis are multifaceted. A key pathway involves the PGF2alpha-FP signaling axis, which directly induces fibroblast proliferation and collagen synthesis. This occurs partly through the activation of the Rho kinase-ROCK pathway, a mechanism that operates independently of the canonical TGF-β signaling pathway.

Research indicates that PGF2alpha-induced collagen gene transcription is dependent on Rho kinase. Moreover, PGF2alpha and TGF-β signaling can act synergistically to increase proliferation and collagen synthesis in both murine and human fibroblast cell lines. The binding of PGF2alpha to its FP receptor leads to the activation of the small GTPase Rho signaling pathway, which is a critical step in promoting collagen synthesis in lung fibroblasts. These findings highlight the significant role of the PGF2alpha pathway in driving fibrotic processes through distinct and cooperative intracellular signaling cascades.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound5280887
Prostaglandin F2alpha (PGF2alpha)5280373
Prostaglandin E2 (PGE2)5280342
15-keto PGE25311244
13,14-dihydro-15-keto PGF2alpha5311239

Data Tables

Table 1: PGF2alpha and Metabolite Levels in Idiopathic Pulmonary Fibrosis (IPF)

BiomarkerIPF Patients vs. ControlsCorrelation with Disease SeverityAssociation with MortalityReference
PGF2alpha (BALF)IncreasedNot specifiedNot specified
15-keto-dihydro PGF2alpha (BALF)IncreasedNot specifiedNot specified
15-keto-dihydro PGF2alpha (Plasma)Significantly HigherCorrelated (FEV1, FVC, DLCO, CPI, 6MWD, SpO2)Independently Associated with Increased Risk

Table 2: Mechanisms of PGF2alpha Action in Fibrosis

MechanismEffect on FibrosisKey Molecules/Pathways InvolvedReference
Fibroblast ProliferationPromotion of fibroblast growthPGF2alpha-FP signaling
Collagen Deposition/SynthesisIncreased collagen productionPGF2alpha-FP signaling, Rho kinase-ROCK pathway
Synergy with TGF-βAdditive effects on proliferation and collagen synthesisPGF2alpha, TGF-β
Rho Kinase-ROCK Pathway ActivationInduction of collagen synthesisPGF2alpha, FP receptor, Rho kinase

Table 3: Role of 15-keto PGE2 in Breast Cancer

MechanismEffect on Breast CancerKey Molecules/Pathways InvolvedReference
STAT3 Signaling SuppressionInhibition of phosphorylation, dimerization, nuclear translocation15-keto PGE2, STAT3 (Cys259)
Cell ProliferationSuppression of breast cancer cell proliferation15-keto PGE2
Cell Migration and ClonogenicityInhibition of migration and clonogenicity15-keto PGE2
Xenograft Tumor GrowthAttenuation of tumor growth15-keto PGE2
15-PGDH ActivityTumor suppressor activity15-PGDH nih.gov

Research Methodologies and Analytical Approaches for 15 Keto Pgf2alpha

Detection and Quantification Techniques

The accurate measurement of 15-keto-PGF2α in biological matrices is fundamental to its study. Due to its typically low concentrations, highly sensitive and specific analytical methods are required. The primary techniques employed for its detection and quantification include enzyme immunoassays (EIA), radioimmunoassays (RIA), and chromatographic methods such as liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC).

Enzyme immunoassay is a widely used method for the quantification of 15-keto-PGF2α due to its sensitivity, specificity, and non-radioactive nature. nih.gov Competitive EIAs are commonly available and have been validated for various sample types, including plasma, serum, urine, and fecal extracts. caymanchem.comarborassays.com In this assay format, free 15-keto-PGF2α in the sample competes with a fixed amount of enzyme-labeled 15-keto-PGF2α for a limited number of antibody binding sites. The amount of bound enzyme is inversely proportional to the concentration of the analyte in the sample.

Validation studies of EIA for 15-keto-PGF2α have demonstrated high sensitivity, with detection limits reported to be as low as approximately 15 pg/ml. caymanchem.com These assays show good linearity over a range of concentrations and have been successfully applied to monitor reproductive health status in various animal species. nih.gov For instance, a direct EIA for use in unextracted buffalo plasma was developed and validated, proving to be a reliable tool for assessing physiological states such as cyclicity and post-insemination. nih.gov The correlation between EIA and RIA measurements for 15-keto-PGF2α in bovine plasma has been shown to be high (correlation coefficient > 0.95), indicating the validity and reliability of the EIA method. nih.gov

Table 1: Performance Characteristics of a Validated EIA for 15-Keto-PGF2α in Bovine Plasma

Parameter Finding
Linearity Range 391 to 200,000 fg per microtiter well
Assay Sensitivity 391 fg per well
Correlation with RIA r = 0.95
Intra-assay Coefficient of Variation 3.3%

Data sourced from Del Vecchio, R.P., Maxey, K.M., and Lewis, G.S. (1992). A quantitative solid-phase enzymeimmunoassay for 13,14-dihydro-15-keto-prostaglandin F2α in plasma. Prostaglandins (B1171923), 43(4), 321-330.

Radioimmunoassay was one of the earlier methods developed for the sensitive quantification of prostaglandins and their metabolites, including 15-keto-PGF2α. This technique is based on the principle of competitive binding between a radiolabeled antigen and an unlabeled antigen for a fixed number of antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.

The development of an RIA for 15-keto-PGF2α involves raising specific antibodies in animals, such as rabbits or sheep, by immunizing them with a conjugate of the compound. nih.govnih.gov Validation of these assays includes assessing the cross-reactivity of the antibody with related prostaglandins to ensure specificity. For example, one study reported low cross-reactivity with PGF2α (0.02%) and PGE2 (<0.001%), indicating high specificity for the target metabolite. nih.gov The sensitivity of RIA for 15-keto-PGF2α can reach the picogram range, with a detection limit of about 45 pmol/L reported in one instance. nih.gov While effective, the use of radioactive materials in RIA necessitates specialized laboratory facilities and waste disposal procedures.

Table 2: Validation Parameters of a Radioimmunoassay for 15-Keto-PGF2α in Human Plasma

Parameter Value
Detection Limit ~45 pmol/L
Intra-assay Precision (CV) at 64 pg/0.1 ml 12.2%
Intra-assay Precision (CV) at 512 pg/0.1 ml 14.0%
Intra-assay Accuracy (low standard) 108.6%

Data sourced from Basu, S. (1997). Radioimmunoassay of 15-keto-13,14-dihydro-prostaglandin F2alpha: an index for inflammation via cyclooxygenase catalysed lipid peroxidation. Prostaglandins, Leukotrienes and Essential Fatty Acids, 56(4), 307-312.

Liquid chromatography-mass spectrometry, particularly tandem mass spectrometry (LC-MS/MS), is considered a gold-standard method for the quantification of small molecules like 15-keto-PGF2α. This technique offers high selectivity and sensitivity by separating the analyte from other sample components via liquid chromatography before its detection and quantification based on its mass-to-charge ratio. dmbj.org.rs

LC-MS/MS methods have been developed for the simultaneous determination of 15-keto-PGF2α along with other eicosanoids in various biological matrices, including human plasma, serum, sputum, and bronchoalveolar lavage fluid. nih.govnih.gov These methods often involve a sample preparation step, such as solid-phase extraction, to concentrate the analytes and remove interfering substances. The use of deuterated internal standards is common to ensure accurate quantification. nih.gov The high specificity of LC-MS/MS is particularly advantageous as it can distinguish between isomeric forms of prostaglandins that may be difficult to resolve with immunoassays. uab.edu A two-dimensional LC-MS/MS system has been developed that demonstrated a lower limit of quantitation of 2.5 pg/mL for 15-keto-PGF2α in human plasma. storkapp.me

High-performance liquid chromatography is a powerful separation technique that is often used as a purification step prior to quantification by other methods, such as immunoassays or mass spectrometry. nih.govnih.gov HPLC can also be used for the direct analysis of 15-keto-PGF2α, particularly when coupled with a sensitive detector like a UV detector, although this may lack the sensitivity required for biological samples with very low concentrations.

In research settings, HPLC has been instrumental in characterizing the metabolic products of PGF2α. For instance, HPLC analysis has been used to identify the conversion of PGF2α to 15-keto-PGF2α by enzymes like 15-hydroxyprostaglandin dehydrogenase. researchgate.net The retention time of the compound on the HPLC column provides a means of identification when compared to an authentic standard.

Sample Collection and Stability for Metabolite Analysis

The reliability of 15-keto-PGF2α measurements is critically dependent on proper sample collection, handling, and storage to ensure the stability of the metabolite. This is crucial across all sample types, including fecal, urinary, plasma, and serum samples.

Fecal Samples: Fecal analysis offers a non-invasive method for monitoring 15-keto-PGF2α, which is particularly valuable in wildlife research. researchgate.net Samples should be collected as fresh as possible and frozen promptly at -20°C or lower to prevent degradation. researchgate.netmdpi.com Studies have shown that 15-keto-PGF2α is stable in feces stored at -20°C for extended periods, up to two years. researchgate.net For analysis, fecal samples typically undergo an extraction process. researchgate.net

Urinary Samples: Urine is another non-invasively collected sample type used for 15-keto-PGF2α analysis, often in studies of reproductive physiology. nih.gov To assess stability, urine samples have been subjected to multiple freeze-thaw cycles, with results indicating good stability of the metabolite. nih.gov As with other biological samples, long-term storage should be at low temperatures (-20°C or -80°C).

Plasma and Serum Samples: Plasma and serum are the most common matrices for quantifying circulating levels of 15-keto-PGF2α. caymanchem.comcaymanchem.com Blood should be collected using appropriate anticoagulants (for plasma) and processed promptly to separate the plasma or serum from blood cells. Storage at -80°C is recommended for long-term stability. The validation of analytical methods in these matrices is crucial to ensure accurate results. nih.govnih.gov

In Vitro and In Vivo Research Models

The investigation of the biological roles of 15-keto-PGF2α utilizes both in vitro and in vivo research models.

In Vitro Models: These models allow for the study of the biochemical pathways involving 15-keto-PGF2α in a controlled environment. An example includes the use of recombinant enzymes, such as NADP+-dependent 15-hydroxyprostaglandin dehydrogenase, to study the conversion of PGF2α to its 15-keto metabolite. researchgate.net Such systems are valuable for understanding the kinetics and regulation of this metabolic process.

In Vivo Models: A wide range of in vivo models have been employed to study the production and effects of 15-keto-PGF2α in a whole-organism context.

Animal Models: In pigs, endotoxin (B1171834) infusion has been used as a model for acute inflammation to demonstrate a significant increase in plasma levels of 15-keto-PGF2α. nih.gov In cattle, the induction of parturition with dexamethasone (B1670325) has been used to study the profile of this metabolite in the period preceding birth. nih.gov Studies in the Iberian lynx and giant panda have utilized non-invasive monitoring of urinary and fecal 15-keto-PGF2α as a biomarker for pregnancy. nih.govnih.gov

Human Studies: Research in humans has involved the measurement of 15-keto-PGF2α in plasma from healthy volunteers to establish baseline levels. nih.gov Additionally, levels have been monitored in patients undergoing specific medical procedures to understand the role of prostaglandins in various physiological and pathological states. nih.gov

Pharmacological and Therapeutic Considerations

Targeting Prostaglandin (B15479496) Metabolism in Disease Treatment

Prostaglandins (B1171923) (PGs) are crucial lipid mediators derived from arachidonic acid, involved in a wide array of physiological functions, including inflammation and cardiovascular homeostasis frontiersin.orgnih.gov. 15-Keto-PGF2alpha is a metabolite of Prostaglandin F2alpha (PGF2alpha), formed through the action of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme that rapidly oxidizes 15-hydroxy-PGs into less biologically active 15-keto-PGs researchgate.net. The stable metabolite, 13,14-dihydro-15-keto-PGF2alpha, is widely recognized as a reliable indicator of in vivo PGF2alpha biosynthesis and a potent marker of cyclooxygenase (COX)-mediated inflammatory processes ahajournals.orgmdpi.com.

The involvement of PGF2alpha and its metabolites in disease progression highlights the therapeutic potential of targeting prostaglandin metabolism. Elevated levels of 13,14-dihydro-15-keto-PGF2alpha have been observed in conditions associated with increased cardiovascular risk, such as smoking, obesity, rheumatic disease, and both type I and type II diabetes mellitus frontiersin.orgahajournals.org. This suggests that modulating the PGF2alpha pathway could offer strategies for disease treatment by influencing inflammatory responses and other related pathological mechanisms.

Modulation by Pharmacological Agents

The levels and activity of this compound and its related prostaglandins can be influenced by various pharmacological agents, offering avenues for therapeutic development.

Non-steroidal anti-inflammatory drugs (NSAIDs), such as aspirin (B1665792), exert their effects primarily by inhibiting cyclooxygenase (COX) enzymes, which are critical for prostaglandin biosynthesis frontiersin.orgnih.govcohlife.org. This inhibition leads to a reduction in the production of various prostaglandins, including PGF2alpha and its metabolites.

Studies have demonstrated that low-dose aspirin treatment is associated with decreased levels of urinary 15-keto-dihydro-PGF2alpha, indicating a reduction in COX-mediated PGF2alpha formation in vivo nih.gov. For instance, in a study comparing naproxen (B1676952) sodium and aspirin in women with primary dysmenorrhea, aspirin treatment resulted in a 31.2% decrease in mean blood levels of 13,14-dihydro-15-keto-PGF2alpha (PGF-M), from 44.2 pg/ml to 30.4 pg/ml, a statistically significant change compared to placebo nih.gov. This highlights aspirin's capacity to suppress prostaglandin synthesis, thereby influencing the levels of this compound's stable metabolite.

Table 1: Effect of NSAIDs on 13,14-dihydro-15-keto-PGF2alpha (PGF-M) Levels

Treatment GroupInitial Mean PGF-M (pg/ml)Final Mean PGF-M (pg/ml)Percentage DecreaseStatistical Significance (vs. Placebo)
Naproxen Sodium50.513.473.5%p = 0.0001
Aspirin44.230.431.2%p = 0.001
Placebo46.352.6-13.6% (Increase)-

Data derived from a study on primary dysmenorrhea nih.gov.

The PGF2alpha receptor (FP receptor) mediates the biological actions of PGF2alpha wikipedia.org. Given PGF2alpha's involvement in various pathological processes, including inflammation, cardiovascular dysfunction, and fibrosis, FP receptor antagonists represent a promising therapeutic strategy frontiersin.orgmdpi.com.

Antagonism of the FP receptor has been explored for conditions such as hypertension and related vascular diseases like atherosclerosis frontiersin.org. PGF2alpha/FP signaling can promote cardiac hypertrophy, fibrosis, and arrhythmia, and activate the renin-angiotensin-aldosterone system (RAAS) to elevate blood pressure researchgate.net. In the context of idiopathic pulmonary fibrosis (IPF), plasma concentrations of 13,14-dihydro-15-keto-PGF2alpha are significantly higher in IPF patients compared to controls and correlate with disease severity and prognosis mdpi.comacs.org. FP receptor antagonists, such as AL-8810 and OBE022, have been identified and are under investigation for their potential to block these detrimental effects mdpi.comselcukmedj.org.

The development of PGF2alpha analogues has yielded important therapeutic agents, particularly in ophthalmology. Derivatives of PGF2alpha, such as latanoprost, bimatoprost, and travoprost, are first-line drugs for the treatment of glaucoma due to their ability to decrease intraocular pressure mdpi.comselcukmedj.org. These analogues act as agonists at the FP receptor, stimulating calcium mobilization selcukmedj.org.

The metabolism of these analogues can also lead to 15-keto derivatives. For example, 15-Keto Bimatoprost is a PGF2alpha analog that can be used for research into ocular hypotensive effects biocompare.com. Similarly, 15-keto-17-phenyl trinor PGF2alpha is a metabolite of the prostaglandin FP receptor agonist 17-phenyl trinor PGF2alpha ethyl amide, formed by 15-PGDH caymanchem.com. Understanding the biological activity of these 15-keto analogues and their metabolic pathways is crucial for drug development and understanding drug efficacy and safety.

Therapeutic Potential in Specific Disease Contexts

The modulation of this compound levels or the PGF2alpha/FP receptor pathway holds therapeutic potential in several disease contexts:

Cardiovascular Diseases: PGF2alpha and its metabolites are implicated in hypertension, atherosclerosis, and cardiac ischemia-reperfusion injury. Elevated 13,14-dihydro-15-keto-PGF2alpha levels are associated with increased cardiovascular risk factors frontiersin.orgahajournals.org. Targeting the FP receptor may offer a strategy for controlling hypertension and its associated vascular diseases frontiersin.org.

Inflammatory Diseases: this compound, as a major metabolite of PGF2alpha, reflects the degree of inflammatory response in vivo clinexprheumatol.org. PGF2alpha is present in the joint fluid of patients with rheumatoid arthritis, psoriatic arthritis, and osteoarthritis, and its levels can be reduced by NSAID treatment frontiersin.org. This suggests a role for modulating this pathway in managing inflammatory conditions.

Diabetes Mellitus: Increased levels of 15-keto-dihydro-PGF2alpha have been observed in patients with type 2 diabetes, indicating an ongoing COX-related low-grade inflammatory process ahajournals.org. PGF2alpha is also a potent vasoconstrictive compound that may contribute to diabetic complications ahajournals.org.

Idiopathic Pulmonary Fibrosis (IPF): Concentrations of 13,14-dihydro-15-keto-PGF2alpha are increased in the plasma of IPF patients and correlate with disease severity, indicating PGF2alpha/FP signaling promotes pulmonary fibrosis mdpi.com. This makes the FP receptor an attractive target for treating fibrotic lung diseases mdpi.com.

Alzheimer's Disease (AD): Recent clinical studies have shown elevated levels of the PGF2alpha metabolite, 15-keto-dihydro-PGF2alpha, in AD patients, implying activation of in vivo PGF2alpha biosynthesis. Research suggests that PGF2alpha may accelerate inflammatory responses in microglia, and inhibition of PGF2alpha biosynthesis could be a therapeutic strategy against AD researchgate.net.

Colorectal Cancer (CRC): The levels of PGF2alpha and its 15-keto-PGE2 metabolite were significantly increased in CRC tissues, suggesting the PGE2 biosynthetic pathway is upregulated in CRC. This indicates a potential role for prostaglandin metabolism in cancer progression rsc.org.

Q & A

Basic Research Questions

Q. What are the established methods for quantifying 15-Keto-PGF2α in biological samples, and what validation parameters are critical for ensuring accuracy?

  • Methodological Answer : The gold-standard method involves gas chromatography/negative ion chemical ionization mass spectrometry (GC-NICI-MS) . Key validation parameters include:

  • Precision (±4% coefficient of variation) and accuracy (97% recovery) to ensure reproducibility .
  • Use of stable isotope-labeled internal standards (e.g., ¹⁸O₂-labeled metabolites) to correct for matrix effects .
  • Sensitivity thresholds (e.g., lower limit of ~20 pg) to detect low-abundance metabolites in urine or plasma .
    • Experimental Design Tip : Include calibration curves with at least six points and blank samples to account for background noise.

Q. What is the biological significance of 15-Keto-PGF2α in inflammatory pathways, and how can in vitro models be optimized to study its effects?

  • Methodological Answer : 15-Keto-PGF2α is a metabolite of prostaglandin F2α (PGF2α) with anti-inflammatory properties. To study its role:

  • Use primary cell cultures (e.g., macrophages or endothelial cells) exposed to oxidative stress inducers (e.g., H₂O₂) .
  • Quantify downstream biomarkers (e.g., NF-κB activation or cytokine release) via ELISA or qPCR.
  • Optimize dosing regimens using time-course experiments to capture metabolite dynamics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 15-Keto-PGF2α across different experimental models?

  • Methodological Answer : Address discrepancies through:

  • Cross-model validation : Compare results from in vitro (cell lines), ex vivo (tissue explants), and in vivo (rodent models) systems.
  • Meta-analysis frameworks : Apply the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design biases .
  • Metabolite stability assays : Assess whether degradation products (e.g., 2,3-dinor-5,6-dihydro-15-F2t-IsoP) confound activity measurements .

Q. What novel experimental approaches are recommended for synthesizing 15-Keto-PGF2α analogs with enhanced stability?

  • Methodological Answer :

  • Stereochemical modifications : Introduce fluorine atoms at the C9-C11 positions to reduce enzymatic degradation .
  • Solid-phase synthesis : Use resin-bound arachidonic acid derivatives to streamline analog production .
  • Validation : Characterize analogs via high-resolution LC-MS and compare half-lives in serum-containing media .

Q. How should researchers design experiments to differentiate cyclooxygenase (COX)-dependent vs. free radical-mediated pathways in 15-Keto-PGF2α generation?

  • Methodological Answer :

  • Pharmacological inhibition : Treat cells with COX inhibitors (e.g., indomethacin) and antioxidants (e.g., vitamin E). Compare metabolite levels via GC-NICI-MS .
  • Isotope tracing : Use ¹³C-labeled arachidonic acid to track precursor incorporation into 15-Keto-PGF2α in the presence/absence of ROS inducers .
  • Statistical modeling : Apply multivariate regression to quantify pathway contributions under varying oxidative conditions .

Data Analysis & Interpretation

Q. What statistical models are most effective for analyzing dose-response relationships of 15-Keto-PGF2α in preclinical studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀ values.
  • Bayesian hierarchical models : Account for inter-animal variability in in vivo studies .
  • Sensitivity analysis : Use Monte Carlo simulations to assess robustness against outliers .

Q. How can researchers validate the specificity of immunoassays for 15-Keto-PGF2α in complex biological matrices?

  • Methodological Answer :

  • Cross-reactivity panels : Test antibodies against structurally similar compounds (e.g., 8-iso-PGF2α or PGD2 metabolites) .
  • Spike-and-recovery experiments : Add known quantities of 15-Keto-PGF2α to plasma/urine and measure recovery rates .
  • Correlative LC-MS : Compare immunoassay results with mass spectrometry data from the same samples .

Literature & Reproducibility

Q. What strategies ensure reproducibility when replicating 15-Keto-PGF2α studies from primary literature?

  • Methodological Answer :

  • Detailed protocols : Adhere to Beilstein Journal guidelines for experimental reporting, including reagent lot numbers and instrument settings .
  • Open data practices : Share raw mass spectra and chromatograms in supplementary materials .
  • Collaborative verification : Partner with independent labs to validate key findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-keto-PGF2alpha
Reactant of Route 2
15-keto-PGF2alpha

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.